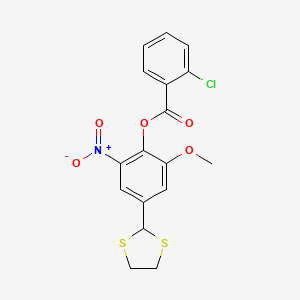

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate” is a complex organic molecule. It contains a 1,3-dithiolan-2-yl group, which is a five-membered heterocyclic ring containing two sulfur atoms . The molecule also contains a methoxy group, a nitrophenyl group, and a 2-chlorobenzenecarboxylate group .

Synthesis Analysis

The synthesis of 1,3-dithiolane-containing compounds can be achieved from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Various catalysts have been used for the thioacetalization of carbonyl compounds, including Lewis acid-surfactant-combined copper bis (dodecyl sulfate) [Cu (DS) 2], yttrium triflate, tungstophosphoric acid (H 3 PW 12 O 40), iodine, and p-toluenesulfonic acid .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3-dithiolan-2-yl group is a five-membered ring containing two sulfur atoms. The methoxy group (-OCH3) is an ether functional group. The nitrophenyl group contains a nitro group (-NO2) attached to a phenyl ring. The 2-chlorobenzenecarboxylate group contains a carboxylate group (-COO-) attached to a chlorobenzene ring .Chemical Reactions Analysis

The 1,3-dithiolane ring can undergo various reactions depending on the conditions. For example, it can be oxidized to form a sulfoxide or a sulfone. It can also undergo nucleophilic substitution reactions . The nitro group in the nitrophenyl ring can be reduced to an amino group. The carboxylate group in the 2-chlorobenzenecarboxylate can undergo reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the nitro group, the methoxy group, and the carboxylate group would increase its polarity and potentially its solubility in polar solvents . The presence of aromatic rings would contribute to its stability and possibly its reactivity .科学的研究の応用

Photoassisted Fenton Reaction for Pesticide Decomposition

Research on similar nitrophenyl compounds has shown that the photoassisted Fenton reaction can effectively decompose pesticides like metolachlor and methyl parathion in water, leading to the complete mineralization of these compounds into inorganic forms. This method offers a mild and effective solution for dilute pesticide wastes, potentially applicable to a wide range of environmental contaminants (Pignatello & Sun, 1995).

Synthesis of Novel Compounds

The synthesis of compounds structurally related to 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate has been explored for various applications, including as novel spices or flavors. These compounds, synthesized through esterification and condensation processes, exhibit unique aromatic properties, indicating potential use in food science and industry (Wang Ting-ting, 2010).

Electropolymerization for Electrochromic Materials

Studies on donor-acceptor systems related to nitrophenyl compounds have resulted in the synthesis of novel electrochromic materials. These materials exhibit significant optical contrasts and high coloration efficiencies, especially in the near-infrared region, suggesting their utility in developing advanced electrochromic devices (Li et al., 2017).

Protein Crosslinking and Affinity Labeling

Nitrophenyl ethers, which share functional groups with the specified compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their reactivity with amines upon irradiation with UV light offers a precise method for studying protein interactions and functions, highlighting potential applications in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

Quantum Chemical Insights and Spectroscopic Characterization

Research into similar compounds has employed quantum chemical calculations and spectroscopic techniques for characterization, revealing insights into their geometric parameters, electronic properties, and potential applications in materials science (Khalid et al., 2020).

Safety and Hazards

作用機序

Target of Action

The primary targets of the compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds containing a 1,3-dithiolan-2-yl group can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a brönsted or a lewis acid catalyst . The interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

1,3-dithiolanes, which are part of the compound’s structure, are often used in the protection of carbonyl compounds . They can affect various biochemical pathways depending on the specific carbonyl compounds they interact with .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

It’s worth noting that the stability and reactivity of 1,3-dithiolanes can be influenced by factors such as ph and temperature .

特性

IUPAC Name |

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5S2/c1-23-14-9-10(17-25-6-7-26-17)8-13(19(21)22)15(14)24-16(20)11-4-2-3-5-12(11)18/h2-5,8-9,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEAKADAXLNXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])C3SCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)

![2-Chloro-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2479182.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(5-fluoro-2-methylphenyl)urea](/img/structure/B2479184.png)

![N-(3,4-dimethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2479185.png)

![N-[(3,5-Difluorophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2479186.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2479189.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)